molecular formula C15H19N3O3 B7709957 N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7709957
M. Wt: 289.33 g/mol
InChI Key: QQIPBQWQARKOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EBIO, is a synthetic compound that has been widely used in scientific research. EBIO is a potassium channel activator that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide activates potassium channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which allows for the passage of potassium ions through the channel.
Biochemical and Physiological Effects:
N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its ability to regulate smooth muscle tone. This effect has been demonstrated in a variety of tissues, including the uterus, blood vessels, and airways. N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to modulate neuronal excitability, leading to the regulation of neurotransmitter release and synaptic transmission. Additionally, N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to regulate insulin secretion, which has implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for potassium channels. This specificity allows for the isolation of potassium channel activity, which can be difficult to achieve with other compounds. Additionally, N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has a relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively low potency. This can make it difficult to achieve the desired level of potassium channel activation in some experiments.

Future Directions

There are several future directions for the study of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more potent potassium channel activators. This could lead to the development of new treatments for a variety of conditions, including hypertension, asthma, and diabetes. Another area of research is the study of the long-term effects of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide on potassium channel activity. This could help to elucidate the role of potassium channels in a variety of physiological processes. Finally, the development of new methods for the synthesis of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide could lead to improvements in the yield and purity of the compound.

Synthesis Methods

N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with butanoyl chloride in the presence of triethylamine to yield N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of the synthesis is around 50%.

Scientific Research Applications

N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in a variety of scientific research applications. One of the most significant applications of N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is in the study of potassium channels. Potassium channels are ion channels that allow the passage of potassium ions through cell membranes. N-ethyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate these channels, leading to an increase in the flow of potassium ions. This activation has been linked to a variety of physiological effects, including the regulation of smooth muscle tone, the modulation of neuronal excitability, and the regulation of insulin secretion.

properties

IUPAC Name

N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-16-13(19)5-4-6-14-17-15(18-21-14)11-7-9-12(20-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIPBQWQARKOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.